(2R)-{[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring positions.
Cyclization: It can form various cyclic derivatives through cyclization reactions under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts like potassium carbonate, and specific temperature controls. Major products formed from these reactions include various substituted coumarin derivatives and fused ring systems .
Scientific Research Applications
2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects . Additionally, it can interact with cellular receptors to modulate various biological processes .
Comparison with Similar Compounds
Similar compounds to 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID include other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
The uniqueness of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H19NO5 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C21H19NO5/c23-17-10-9-14-13-7-4-8-15(13)21(26)27-19(14)16(17)11-22-18(20(24)25)12-5-2-1-3-6-12/h1-3,5-6,9-10,18,22-23H,4,7-8,11H2,(H,24,25)/t18-/m1/s1 |
InChI Key |
DCBNOGJYMXFUPH-GOSISDBHSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CN[C@H](C4=CC=CC=C4)C(=O)O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNC(C4=CC=CC=C4)C(=O)O)O |
Origin of Product |
United States |
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